molecular formula C15H15FN4O2 B2955100 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoroisonicotinamide CAS No. 2034266-88-9

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoroisonicotinamide

Cat. No.: B2955100
CAS No.: 2034266-88-9
M. Wt: 302.309
InChI Key: LWJUXLPUXDVFBX-UHFFFAOYSA-N
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Description

As a result, its molecular structure, synthesis, pharmacological properties, or applications cannot be described.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-9-17-6-5-11(12)15(22)18-7-8-20-14(21)4-3-13(19-20)10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJUXLPUXDVFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoroisonicotinamide is a synthetic compound that has drawn attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C17H18FN3O3
  • Molecular Weight: 347.8 g/mol
  • CAS Number: 2034468-04-5

The unique arrangement of functional groups, including the pyridazinone core and the cyclopropyl group, contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor effects. In vitro studies have demonstrated its ability to induce G1 cell cycle arrest and apoptosis in various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
RKO60.7070.23% inhibition
PC-349.79Significant cytotoxicity
HeLa78.72Notable growth inhibition

These findings suggest that this compound could be effective against multiple types of cancer cells.

Antioxidant Activity

In addition to its antitumor properties, the compound has shown antioxidant activity in vitro. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of the compound on human cancer cell lines using the MTS assay. The results indicated that treatment with concentrations ranging from 15 µM to 150 µM led to significant inhibition of cell growth in sensitive lines such as RKO and PC-3 .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with specific enzymes involved in cell cycle regulation, potentially leading to enhanced apoptosis in tumor cells.
  • Comparative Analysis : A comparative study highlighted that similar compounds within the pyridazinone class also exhibit significant biological activities, suggesting a structural basis for their pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on unrelated compounds:

  • discusses 3-chloro-N-phenyl-phthalimide , a precursor for polyimide synthesis .
  • details N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides , highlighting their antioxidant and antiplatelet activities .

Neither compound shares structural or functional similarities with the target molecule. For example:

  • 3-chloro-N-phenyl-phthalimide is a chlorinated isoindoline derivative used in polymer chemistry.
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides are anthraquinone-based thioacetamides with biological activity.

Without data on the target compound or its analogs, a meaningful comparison (e.g., pharmacokinetics, binding affinities, or structural motifs) cannot be constructed.

Data Tables and Research Findings

The absence of relevant data for the target compound precludes the inclusion of tables or research findings.

Critical Limitations

  • Structural Disparity: The compounds in the evidence lack the pyridazinone-ethyl-fluoroisonicotinamide backbone of the target molecule.
  • Functional Divergence: The described compounds are either polymer precursors or bioactive anthraquinones, whereas the target compound’s applications (e.g., kinase inhibition, antimicrobial activity) remain unspecified.

Recommendations for Further Research

To address this gap, consult specialized databases (e.g., PubChem, Reaxys) or literature on:

  • Pyridazinone derivatives: Known for roles in cardiovascular and anti-inflammatory drug development.
  • Fluoroisonicotinamides : Often explored as kinase inhibitors or antimicrobial agents.
  • Cyclopropyl-containing compounds : Frequently used to enhance metabolic stability in medicinal chemistry.

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